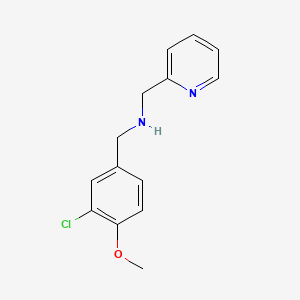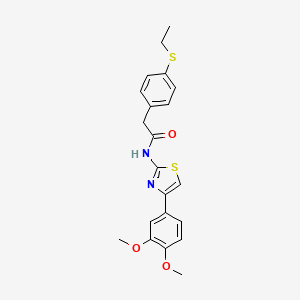
3-Bromo-4,5-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,5-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1407522-47-7 . It has a molecular weight of 213.07 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Friedländer Condensation for Novel Ligands : The synthesis of bidentate and tridentate 6-bromoquinoline derivatives through Friedländer condensation involves the use of 3-bromobenzaldehyde. These derivatives can be further processed to form biquinolines or 6-alkynyl derivatives, showcasing high emission quantum yields, indicating potential applications in materials science and photonics (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Material Science and Photophysics
- Bromine Substitution on Optical Properties : A study on the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde derivatives highlighted how bromine enhances the nonlinear third-order susceptibility, suggesting potential uses in nonlinear optical materials (Antônio S. N. Aguiar et al., 2022).
Biomedical Applications
- Cytoprotective Effects via Nrf2/HO-1 Pathway : Research on 3-bromo-4,5-dihydroxybenzaldehyde (closely related to the compound of interest) showed its potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes. It suggests that such compounds can activate Nrf2 signaling cascades, upregulate HO-1, and induce cytoprotective effects against oxidative stress, relevant for dermatological applications (Yea Seong Ryu et al., 2019).
Synthesis and Characterization
- Chromene Derivatives Synthesis : Chromene derivatives, known for their significant biological activities, including anticancer properties, have been synthesized using related compounds. Such derivatives undergo kinetic and thermodynamic studies to facilitate further developments in synthetic approaches and potential pharmaceutical applications (Osman Asheri et al., 2016).
Catalysis and Reaction Mechanisms
- Heck Coupling Reactions : Experimental and kinetic modeling studies on Heck coupling reactions using palladacycle catalysts have provided insights into the mechanisms and the effect of dimer species in catalysis. This research is crucial for understanding catalytic processes and enhancing synthetic methodologies in organic chemistry (T. Rosner et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-4,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILFTQEIPJCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![2-(2,4-dichlorophenoxy)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2692426.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B2692433.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)
![10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2692436.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2692437.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)
